3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that contains a benzamide core, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki or Sonogashira coupling . The final step involves the acylation of the oxadiazole-thiophene intermediate with an appropriate benzoyl chloride to form the benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form hydrazides.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
3-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(ethylthio)-N-(5-(thiophen-2-yl)-1,2,4-oxadiazol-2-yl)benzamide: Similar structure but with a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-21-11-6-3-5-10(9-11)13(19)16-15-18-17-14(20-15)12-7-4-8-22-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUOVWFDGMOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.